molecular formula C12H15NO3 B15337903 2-Pyrrolidinone, 1-(3,5-dimethoxyphenyl)- CAS No. 91596-52-0

2-Pyrrolidinone, 1-(3,5-dimethoxyphenyl)-

Katalognummer: B15337903
CAS-Nummer: 91596-52-0
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: DOTFVFAGHXUTQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethoxyphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidinone ring attached to a 3,5-dimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-2-pyrrolidinone typically involves the reaction of 3,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Dimethoxyphenyl)-2-pyrrolidinone may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also incorporates advanced purification methods to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dimethoxyphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethoxyphenyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3,5-Dimethoxyphenyl)-2-pyrrolidinone: shares similarities with other pyrrolidinone derivatives such as:

Uniqueness

1-(3,5-Dimethoxyphenyl)-2-pyrrolidinone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

91596-52-0

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

1-(3,5-dimethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-15-10-6-9(7-11(8-10)16-2)13-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3

InChI-Schlüssel

DOTFVFAGHXUTQO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)N2CCCC2=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.